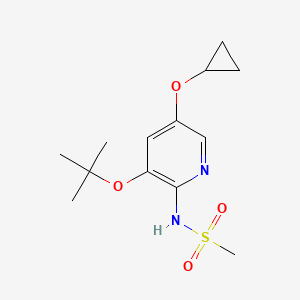
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide: is a complex organic compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring.
Méthodes De Préparation
The synthesis of N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the tert-butoxy and cyclopropoxy groups. The final step involves the addition of the methanesulfonamide group. Specific reaction conditions and reagents used in these steps can vary, but common methods include the use of palladium-catalyzed coupling reactions and nucleophilic substitution reactions .
Analyse Des Réactions Chimiques
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Applications De Recherche Scientifique
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may act by inhibiting certain enzymes or by binding to specific receptors .
Comparaison Avec Des Composés Similaires
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride: This compound also contains a tert-butoxy group and is used in the synthesis of peptoid-based polyacids.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as kinase inhibitors and apoptosis inducers
Propriétés
Formule moléculaire |
C13H20N2O4S |
|---|---|
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
N-[5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-7-10(18-9-5-6-9)8-14-12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
QRPWDOHMBWYODL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















